molecular formula C13H17ClN2O4S B2694796 3-{4-[(4-Chlorophenyl)sulfonyl]piperazinyl}propanoic acid CAS No. 838884-40-5

3-{4-[(4-Chlorophenyl)sulfonyl]piperazinyl}propanoic acid

Cat. No. B2694796
CAS RN: 838884-40-5
M. Wt: 332.8
InChI Key: ODEDYLAVEQBHBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(4-chlorophenyl)sulfanyl]propanoic acid” is a chemical compound with the linear formula C9H9ClO2S . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . Another related compound is “3-(4-Chlorophenyl)propanoic acid” with the molecular formula C9H9ClO2 .


Molecular Structure Analysis

The molecular formula of “3-[(4-chlorophenyl)sulfanyl]propanoic acid” is C9H9ClO2S . The molecular weight is 216.688 . For “3-(4-Chlorophenyl)propanoic acid”, the molecular formula is C9H9ClO2 .


Physical And Chemical Properties Analysis

The molecular weight of “3-[(4-chlorophenyl)sulfanyl]propanoic acid” is 216.688 . For “3-(4-Chlorophenyl)propanoic acid”, the molecular formula is C9H9ClO2 .

Scientific Research Applications

  • Melanocortin-4 Receptor Ligands : Research by Tran et al. (2008) explored the binding affinities of piperazinebenzylamine derivatives from trans-4-(4-chlorophenyl)tetrahydrothiophene-3-carboxylic acid and related compounds at the human melanocortin-4 receptor. These compounds exhibited varying potency in their interactions with the receptor, which is significant in understanding melanocortin-related physiological and pathological processes (Tran et al., 2008).

  • Anticancer Agents : Jadala et al. (2019) utilized a molecular hybridization approach to integrate combretastatin-A4 acids with sulfonyl piperazine scaffolds. This led to the discovery of compounds with significant in vitro antiproliferative activity against various cancer cell lines. This indicates the potential application of these derivatives in cancer therapy (Jadala et al., 2019).

  • GABA B Receptor Antagonists : A study by Abbenante et al. (1997) focused on the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and related compounds. These were investigated as specific antagonists of GABA at the GABAB receptor. Their findings contribute to the understanding of GABAergic signaling in neuroscience (Abbenante et al., 1997).

  • Lewis Basic Catalysts : Research by Wang et al. (2006) demonstrated that l-Piperazine-2-carboxylic acid derived N-formamides serve as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. The presence of an arene sulfonyl group significantly contributed to the high enantioselectivity of the catalyst (Wang et al., 2006).

  • Antiviral Agents : Chen et al. (2010) synthesized a series of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives. Their bioassay tests showed certain compounds possessing anti-tobacco mosaic virus activity, indicating their potential in antiviral drug development (Chen et al., 2010).

  • Arsenic Removal via Forward Osmosis : Wu et al. (2019) designed a pH-responsive, charge switchable piperazine derivative as a draw solute for removing arsenics from water through forward osmosis. This highlights the compound's utility in water treatment and environmental remediation (Wu et al., 2019).

  • Adenosine A2B Receptor Antagonists : Borrmann et al. (2009) developed a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists. These compounds exhibited high affinity and selectivity, making them promising in the context of adenosine receptor-related research and drug development (Borrmann et al., 2009).

Safety and Hazards

Sigma-Aldrich provides “3-[(4-chlorophenyl)sulfanyl]propanoic acid” as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S/c14-11-1-3-12(4-2-11)21(19,20)16-9-7-15(8-10-16)6-5-13(17)18/h1-4H,5-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEDYLAVEQBHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.